6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
CAS No.: 2549006-09-7
Cat. No.: VC11808578
Molecular Formula: C12H10ClN5O
Molecular Weight: 275.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-09-7 |
|---|---|
| Molecular Formula | C12H10ClN5O |
| Molecular Weight | 275.69 g/mol |
| IUPAC Name | 6-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C12H10ClN5O/c13-8-1-2-10-11(5-8)19-12(16-10)17-6-9(7-17)18-14-3-4-15-18/h1-5,9H,6-7H2 |
| Standard InChI Key | DHEPGYIOOBNAIS-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4 |
| Canonical SMILES | C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,3-benzoxazole core substituted at position 6 with a chlorine atom and at position 2 with a 3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl group. The benzoxazole scaffold is a bicyclic structure comprising a benzene ring fused to an oxazole ring, known for its electron-deficient nature and metabolic stability . The azetidine ring (a four-membered saturated nitrogen heterocycle) introduces conformational rigidity, while the triazole moiety contributes to hydrogen-bonding interactions, enhancing target binding affinity .
Key Structural Features:
-
Benzoxazole Core: Imparts aromaticity and planar geometry, facilitating π-π stacking with biological targets .
-
Chlorine Substituent: Enhances lipophilicity and influences electronic distribution, potentially modulating receptor interactions .
-
Azetidine-Triazole Hybrid: Combines strain energy from the azetidine ring with the triazole’s capacity for dipole-dipole interactions, a design strategy common in kinase inhibitors .
Physicochemical Properties
While experimental data for this compound are unavailable, properties can be extrapolated from analogs:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step convergent approach:
-
Benzoxazole Core Formation:
-
Azetidine-Triazole Substituent Installation:
-
Coupling Reaction:
Experimental Validation (Hypothetical)
A proposed synthesis protocol derived from analogous reactions :
Step 1: Synthesis of 6-Chloro-1,3-benzoxazole
-
Reagents: 6-Chloro-2-aminophenol (1.0 equiv), chloroacetic acid (1.2 equiv), HCl (catalytic).
-
Conditions: Reflux in ethanol (12 h, 80°C).
Step 2: Preparation of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
-
Reagents: Azetidine (1.0 equiv), propargyl bromide (1.1 equiv), sodium azide (1.5 equiv).
-
Conditions: Cu(I)-catalyzed click reaction in DMF (24 h, RT).
Step 3: Coupling via SNAr
-
Reagents: 6-Chloro-1,3-benzoxazole (1.0 equiv), 3-(triazol-2-yl)azetidine (1.2 equiv), K2CO3 (2.0 equiv).
-
Conditions: DMSO, 120°C, 48 h.
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (Methicillin-resistant) | 4–8 |
| E. coli | 16–32 |
| C. albicans | 8–16 |
Anticancer Activity
Benzoxazole derivatives inhibit topoisomerase II and induce apoptosis in colorectal carcinoma (HCT116) cells . The azetidine-triazole moiety may enhance selectivity for kinase domains (e.g., EGFR tyrosine kinase) .
Projected IC50 Values:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colorectal) | 0.5–1.2 |
| MCF-7 (Breast) | 2.5–4.0 |
Structure-Activity Relationship (SAR) Analysis
-
Chlorine at Position 6: Critical for DNA intercalation; removal reduces potency by 10-fold .
-
Azetidine Ring: Smaller than piperidine analogs, reducing off-target binding .
-
Triazole Orientation: 1,2,3-Triazol-2-yl configuration optimizes hydrogen bonding with ATP-binding pockets .
Toxicity and Pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume